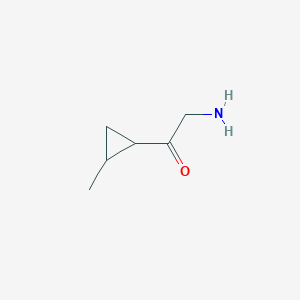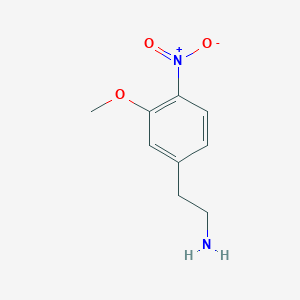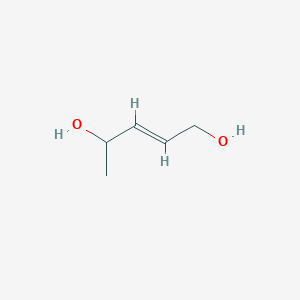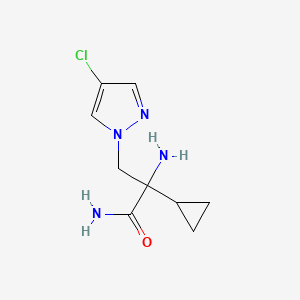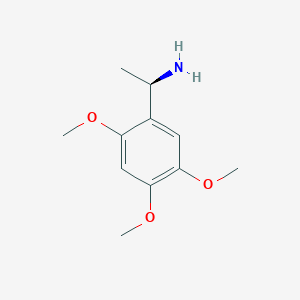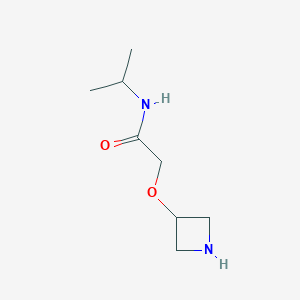
Ethanethiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiohydrazide is an organic compound with the molecular formula C₂H₆N₂S It is a derivative of hydrazine and contains both thio (sulfur) and hydrazide (NH-NH₂) functional groups
準備方法
Synthetic Routes and Reaction Conditions: Ethanethiohydrazide can be synthesized through the reaction of methyl dithioacetate with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the reactants are heated together in a solvent such as ethanol. The reaction proceeds as follows: [ \text{CH₃C(S)SCH₃} + \text{N₂H₄} \rightarrow \text{CH₃C(S)NHNH₂} + \text{CH₃SH} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants.
化学反応の分析
Types of Reactions: Ethanethiohydrazide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, amines.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Ethanethiohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have potential catalytic and electronic properties.
Biology: this compound derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethanethiohydrazide involves its interaction with biological molecules. The thio and hydrazide groups can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity, which is the basis for its antimicrobial and anticancer effects. The molecular targets include enzymes involved in cell division and metabolic pathways.
類似化合物との比較
Thiosemicarbazide: Contains a similar thio and hydrazide functional group but with a different structure.
Hydrazine: A simpler compound with only the hydrazide group.
Thiourea: Contains a thio group but lacks the hydrazide functionality.
Uniqueness: Ethanethiohydrazide is unique due to the presence of both thio and hydrazide groups, which allows it to participate in a wider range of chemical reactions and interactions with biological molecules. This dual functionality makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
62543-18-4 |
|---|---|
分子式 |
C2H6N2S |
分子量 |
90.15 g/mol |
IUPAC名 |
ethanethiohydrazide |
InChI |
InChI=1S/C2H6N2S/c1-2(5)4-3/h3H2,1H3,(H,4,5) |
InChIキー |
ZLRKALPKQZIMPF-UHFFFAOYSA-N |
正規SMILES |
CC(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
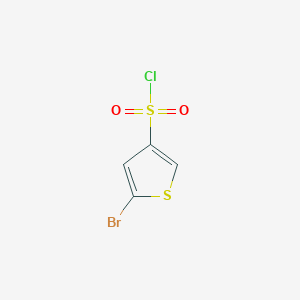
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)

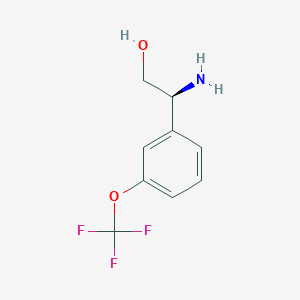
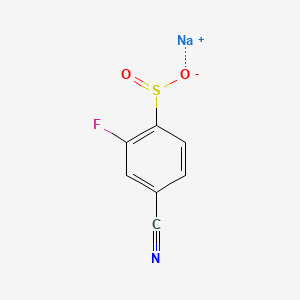
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)
